molecular formula C11H13NO2 B11903464 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11903464
M. Wt: 191.23 g/mol
InChI Key: GIRNJPQDXBBBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group at the 7th position and an ethanone group at the 1st position of the dihydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-dihydroisoquinoline.

    Hydroxylation: The precursor undergoes hydroxylation at the 7th position using reagents like hydrogen peroxide or other oxidizing agents.

    Acylation: The hydroxylated intermediate is then subjected to acylation using ethanoyl chloride or acetic anhydride to introduce the ethanone group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 7-keto-3,4-dihydroisoquinoline derivatives.

    Reduction: Formation of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanol.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions within the body. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
  • Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities compared to its analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3

InChI Key

GIRNJPQDXBBBSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.